molecular formula C20H17N3O B2962112 3-[1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 861211-96-3

3-[1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2962112
CAS No.: 861211-96-3
M. Wt: 315.376
InChI Key: GNGRVPISUMNWMV-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at the 1-position with a 3-methylbenzyl group and linked to a 2(1H)-pyridinone moiety. The benzimidazole-pyridinone scaffold is notable for its applications in medicinal chemistry, particularly in targeting enzymes or receptors due to the aromatic heterocycles’ ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

3-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-14-6-4-7-15(12-14)13-23-18-10-3-2-9-17(18)22-19(23)16-8-5-11-21-20(16)24/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGRVPISUMNWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332130
Record name 3-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861211-96-3
Record name 3-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-[1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound features a complex structure that includes a benzimidazole core linked to a pyridinone moiety. The molecular formula is C23H21N3OC_{23}H_{21}N_3O with a molecular weight of approximately 355.44 g/mol. Its structural characteristics contribute to its biological properties, including its interaction with cellular targets.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated potent cytotoxic effects in neuroblastoma and glioblastoma cell lines, achieving low lethal concentration (LC50) values in the nanomolar range. Specifically, LC50 values were reported to be as low as 18.9 nM in certain cell lines, indicating strong anticancer potential .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineLC50 (nM)
Compound 1Neuroblastoma18.9
Compound 3Glioblastoma>3000

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with similar benzimidazole derivatives results in significant accumulation of cells in the G2/M phase of the cell cycle, leading to increased apoptosis rates . This suggests that the compound may interfere with mitotic processes, making it a candidate for further development as an antitumor agent.

Case Studies

A notable study evaluated the efficacy of a closely related benzimidazole compound in combination with radiation therapy. The combination treatment resulted in enhanced cytotoxicity compared to radiation alone, highlighting the potential for this class of compounds to serve as radiosensitizers in cancer therapy .

Pharmacokinetics and Biodistribution

The pharmacokinetics of compounds like this compound are critical for their therapeutic application. Studies involving biodistribution in animal models have shown favorable tissue uptake, particularly in brain tissue, which is essential for treating central nervous system tumors .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, focusing on substitutions and molecular properties:

Compound Name Substituents on Benzimidazole Pyridinone Modifications Molecular Weight (g/mol) Key Evidence ID
3-[1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone (Target) 3-methylbenzyl None ~370 (estimated) N/A
3-{1-[4-(tert-Butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone 4-tert-butylbenzyl, 5,6-dimethyl None 385.5
3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone 4-fluorobenzyl, 5,6-dichloro None 426.34
5-(1-Benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone Benzyl, 5,6-dichloro Positional isomer (5- vs 3-linkage) 370.23
3-benzyl-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone Benzyl 4-hydroxy, 3,4-dimethoxyphenethyl 406.45 (estimated)
Key Observations:
  • Bulky Groups (tert-Butyl): The tert-butyl group in increases lipophilicity, which may improve membrane permeability but reduce solubility. Positional Isomerism: The pyridinone-benzimidazole linkage position (3- vs 5-) in could alter conformational flexibility and target affinity.

Physicochemical Properties

  • Solubility : The tert-butyl analog has lower aqueous solubility due to its hydrophobic group, whereas hydroxy-substituted derivatives (e.g., ) may exhibit improved solubility.
  • Melting Points : Chloro-substituted compounds (e.g., ) show higher melting points (>250°C) due to strong intermolecular halogen bonding, whereas the target compound likely has a lower mp (~200°C).

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